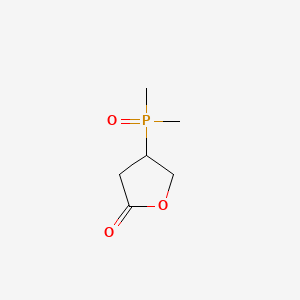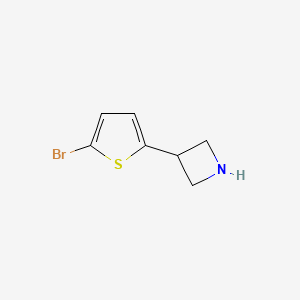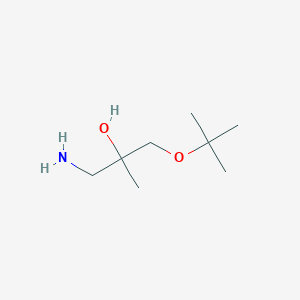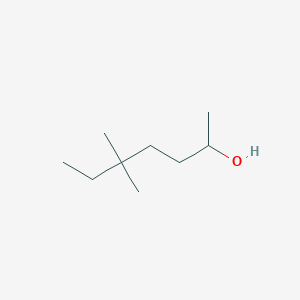
5,5-Dimethyl-2-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-heptanol: is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the fifth carbon position. This compound is known for its use in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5,5-Dimethyl-2-heptanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable ketone like 5,5-Dimethyl-2-heptanone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 5,5-Dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: 5,5-Dimethyl-2-heptanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethyl-2-heptanone
Reduction: 5,5-Dimethylheptane
Substitution: 5,5-Dimethyl-2-heptyl chloride
科学的研究の応用
Chemistry:
- 5,5-Dimethyl-2-heptanol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules and pharmaceuticals.
Biology:
- In biological research, it can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine:
- The compound may be explored for its potential therapeutic properties, although specific medical applications are not well-documented.
Industry:
- It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
作用機序
Mechanism:
- The mechanism by which 5,5-Dimethyl-2-heptanol exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways:
- The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents to form ketones or aldehydes.
類似化合物との比較
5,5-Dimethyl-2-heptanone: This is the ketone form of 5,5-Dimethyl-2-heptanol and is often used as a precursor in its synthesis.
2,6-Dimethyl-4-heptanol: Another similar compound with slight structural differences, used in different industrial applications.
2-Heptanol: A simpler alcohol with a similar heptane chain but without the additional methyl groups.
Uniqueness:
- This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar alcohols. The presence of two methyl groups at the fifth carbon position influences its steric and electronic characteristics, making it valuable in specialized chemical syntheses and applications.
特性
CAS番号 |
52356-02-2 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
5,5-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(3,4)7-6-8(2)10/h8,10H,5-7H2,1-4H3 |
InChIキー |
IAKWKRMYXGMZKB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




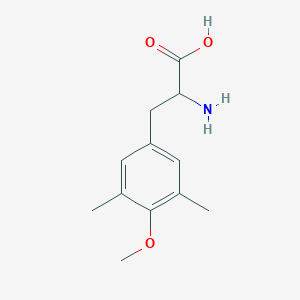

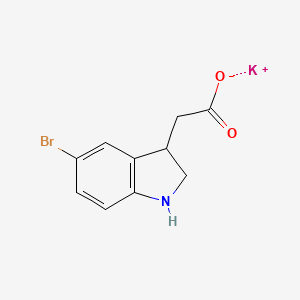
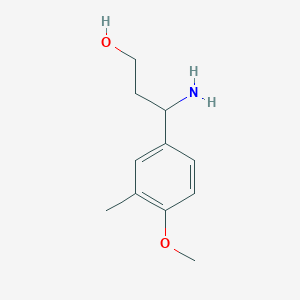
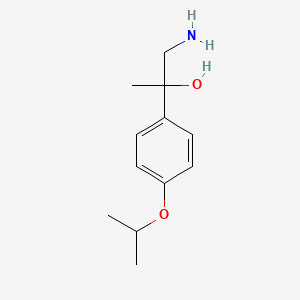

![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)

